1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine
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Overview
Description
1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine is a useful research compound. Its molecular formula is C19H22N6S and its molecular weight is 366.49. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis : This compound has been involved in the synthesis of various heterocyclic systems. For instance, it has been used in the synthesis of pyrano[4,3-d]thieno[2,3-b]pyridine and thieno[2,3-c]isoquinoline derivatives under microwave irradiation, highlighting its utility in creating new chemical structures with potential applications in pharmaceuticals and materials science (Abdalha et al., 2011).
Antimicrobial Activity : Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and related heterocycles synthesized from this compound have been tested for antimicrobial activity. They showed promising activities against various pathogenic strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Zaki et al., 2019).
Cancer Research : Some derivatives have been evaluated for their anticancer properties. For instance, novel 2-substituted-5,6,7,8-tetrahydronaphthalene derivatives have shown the ability to induce apoptosis in colon cancer cells, suggesting their potential as anti-cancer agents (Gamal-Eldeen et al., 2014).
Chemical Synthesis and Analysis : The compound has been used in the synthesis of various novel thienoquinoline and thienopyrimidine derivatives, demonstrating its versatility in creating diverse chemical structures. These compounds have been characterized through various analytical techniques, providing insights into their potential applications (Abdel-rahman et al., 1992).
Organic Chemistry Research : Its derivatives have been explored in the field of organic chemistry for their potential in constructing new molecular frameworks and studying their properties. For example, the synthesis of substituted 4-aminopyrimidines has been reported, which has implications for the development of new compounds with diverse chemical and biological properties (Задорожний, 2013).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes associated with abnormal cell growth, particularly those associated with pi3 kinase . These enzymes are involved in various diseases and disorders such as cancer, immune disorders, viral infection, and neurological disorders .
Mode of Action
Similar compounds have shown selective and potent inhibition of p97 atpase , a protein that plays a crucial role in numerous cellular processes including protein degradation, which is a critical process in cancer cells .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell growth and proliferation . By inhibiting key enzymes, these compounds can disrupt these pathways, leading to a decrease in abnormal cell growth .
Pharmacokinetics
Similar compounds have been synthesized and characterized using various spectral techniques , which can provide insights into their potential pharmacokinetic properties.
Result of Action
Similar compounds have shown potent hypoglycemic activity , indicating their potential to lower blood sugar levels. They have also been reported as fast-acting antimalarial agents and histamine H4 receptor modulators , suggesting a wide range of potential therapeutic effects.
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some tetrahydroquinazoline derivatives have been found to inhibit p97 ATPase, an enzyme involved in protein degradation .
Cellular Effects
Related compounds have demonstrated significant effects on cell function . For example, certain tetrahydroquinazoline derivatives have been found to exhibit potent hypoglycemic activity, suggesting they may influence cellular metabolism .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thieno[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6S/c1-2-4-15-14(3-1)19(23-12-20-15)25-8-5-13(6-9-25)24-18-17-16(7-10-26-17)21-11-22-18/h7,10-13H,1-6,8-9H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCSCJVOQDEGPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC4=NC=NC5=C4SC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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